REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][OH:5])=[CH2:3].OO.C(=O)([O-])[O-:9].[K+].[K+].[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].C1(C)C=CC=CC=1>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH2:3][C:2]([CH3:1])([OH:9])[CH2:4][OH:5])=[CH:17][CH:16]=1 |f:2.3.4,6.7.8.9.10|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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CC(=C)CO
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Name
|
|
Quantity
|
460 mg
|
Type
|
catalyst
|
Smiles
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O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
86.5 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
79.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
52.4 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
390 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was heated to 40° C.
|
Type
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STIRRING
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Details
|
stirred for 9 hours
|
Duration
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9 h
|
Type
|
STIRRING
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Details
|
by stirring at 70° C. for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
WASH
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Details
|
washed with water at a temperature about 60° C
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled with ice
|
Type
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FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were dried under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCC(CO)(O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |